molecular formula C11H16BrCl2N B7797810 (2-bromophenyl)methyl-(2-chloroethyl)-ethylazanium;chloride

(2-bromophenyl)methyl-(2-chloroethyl)-ethylazanium;chloride

Cat. No.: B7797810
M. Wt: 313.06 g/mol
InChI Key: NDDRNRRNYOULND-UHFFFAOYSA-N
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Description

Benzylamine, o-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride: is a chemical compound with the molecular formula C11H14BrCl2N . It is known for its unique structure, which includes a benzylamine backbone substituted with bromine, chlorine, and ethyl groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzylamine, o-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride typically involves the following steps:

    Starting Materials: Benzylamine, o-bromo-benzyl chloride, and 2-chloroethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under controlled temperature and pressure conditions.

    Reaction Steps:

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of benzylamine, o-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized for maximum efficiency, and advanced purification methods are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).

    Oxidation and Reduction Reactions: The benzylamine backbone can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Addition Reactions: The compound can undergo addition reactions with suitable reagents, resulting in the formation of new compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted benzylamines
  • Oxidized derivatives
  • Reduced derivatives

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the development of biochemical assays and probes.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its effects on cellular processes and pathways.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of benzylamine, o-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The presence of halogen atoms and the benzylamine backbone contribute to its reactivity and ability to form stable complexes with target molecules. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

  • Benzylamine, o-bromo-N,N-bis(2-chloroethyl)-
  • Benzylamine, N-(2-(o-allylphenoxy)ethyl)-N-(2-chloroethyl)-

Comparison:

    Structure: Benzylamine, o-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride has a unique combination of bromine, chlorine, and ethyl groups, distinguishing it from other similar compounds.

    Reactivity: The presence of different substituents affects the compound’s reactivity and the types of reactions it can undergo.

    Applications: While similar compounds may have overlapping applications, the specific structure of benzylamine, o-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride makes it suitable for unique research and industrial purposes.

Properties

IUPAC Name

(2-bromophenyl)methyl-(2-chloroethyl)-ethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClN.ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDRNRRNYOULND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CCCl)CC1=CC=CC=C1Br.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62078-98-2 (Parent)
Record name Benzylamine, o-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040616759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

313.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40616-75-9
Record name Benzenemethanamine, 2-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40616-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylamine, o-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040616759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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